molecular formula C7H14N2O B1203758 N-Nitroso-N-methylcyclohexylamine CAS No. 5432-28-0

N-Nitroso-N-methylcyclohexylamine

Cat. No. B1203758
CAS RN: 5432-28-0
M. Wt: 142.2 g/mol
InChI Key: KZRHBQXJMQDNEZ-UHFFFAOYSA-N
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Description

N-Nitroso-N-methylcyclohexylamine is a nitrosamine compound, a class known for its various industrial applications and potential health effects. Research into this compound focuses on its synthesis, structure, and the implications of its properties.

Synthesis Analysis

The synthesis of N-Nitroso-N-methylcyclohexylamine and related compounds often involves reactions of amines with nitrosating agents. One study elaborates on the formation of N-Nitroso compounds from reactions of nitrite with methylamine, highlighting the conditions favoring the formation of N-Nitrosodimethylamine (NDMA), a closely related compound (Obiedziński, Wishnok, & Tannenbaum, 1980).

Molecular Structure Analysis

The molecular structure of N-Nitroso-N-methylcyclohexylamine, like other nitrosamines, features the N-nitroso functional group attached to an amine. This structure is crucial for understanding its reactivity and properties. While specific studies on N-Nitroso-N-methylcyclohexylamine's molecular structure are limited, related research on nitrosamines offers insights into their general structural characteristics and reactivity patterns.

Chemical Reactions and Properties

Nitrosamines, including N-Nitroso-N-methylcyclohexylamine, undergo various chemical reactions, primarily due to their N-nitroso group. For instance, the carcinogenicity of deuterium-labeled N-nitroso-N-methylcyclohexylamine in rats has been examined, revealing insights into its biological interactions and potential pathways of action (Lijinsky & Reuber, 1980).

Physical Properties Analysis

The physical properties of nitrosamines, such as boiling point, solubility, and stability, are determined by their molecular structure. These properties are essential for understanding the behavior of N-Nitroso-N-methylcyclohexylamine in different environments and conditions. Although specific data on N-Nitroso-N-methylcyclohexylamine is scarce in the literature, studies on similar compounds provide valuable context.

Chemical Properties Analysis

The chemical properties of N-Nitroso-N-methylcyclohexylamine, including its reactivity with other substances, decomposition pathways, and potential for forming carcinogenic or toxic metabolites, are critical areas of research. The compound's behavior in the presence of other chemicals, its potential for nitrosation and nitrosamine formation, particularly in water treatment processes, illustrates its reactivity and environmental impact (Choi & Valentine, 2002).

Scientific Research Applications

  • Carcinogenicity and Toxicity : NMC has been found to be a potent carcinogen and convulsant in rodents. Studies have shown that both unlabeled and deuterium-labeled NMC are carcinogenic, with a focus on inducing esophageal tumors in rats (Lijinsky & Reuber, 1980). Another study compared the acute and chronic toxicities of NMC with N-nitroso-N-methylaniline (NMA), confirming their potency as carcinogens in the upper alimentary tract (Goodall, Lijinsky, Tomatis, & Wenyon, 1970).

  • Genotoxic Effects : NMC's genotoxic potential was investigated in V79 Chinese hamster cells, where it showed a significant induction of DNA lesions and sister chromatid exchanges. This research supports the need for caution in the use of chemicals that can form NMC, especially in products designed to prevent corrosion (Gebel, Müller, Westphal, & Hallier, 2001).

  • Comparison with Other N-Nitroso Compounds : A broader context of N-nitroso compounds, including NMC, was provided in a study that explored their categorization as carcinogens discovered through proposed industrial use. This research highlights the importance of understanding the toxicological profiles of such compounds (Lawley, 1983).

  • Blocking Carcinogenic Formation : Research has explored the potential of blocking the formation of carcinogenic N-nitroso compounds, including NMC, through chemical reactions with ascorbic acid. This study suggests a possible approach to mitigate the carcinogenic risks of these compounds (Mirvish, Wallcave, Eagen, & Shubik, 1972).

  • Comparative Studies on DNA Damage : A comparative study on the DNA-damaging activity of different N-nitroso compounds, including NMC, in primary cultures of human and rat hepatocytes provided insights into the genotoxic potential of these compounds (Martelli, Robbiano, Gazzaniga, & Brambilla, 1988).

Safety And Hazards

N-Nitroso-N-methylcyclohexylamine is classified as an acute toxicity category 1 and carcinogenicity category 1 substance . It is fatal if swallowed and may cause cancer . It is also a poison by ingestion, intravenous, and intraperitoneal routes . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

The presence of N-nitrosamines in drug products has been a persistent problem, leading to high regulatory and industry scrutiny . The future direction in this field involves implementing procedures in preapproval drug development and postapproval risk assessment to prevent unexpected findings .

properties

IUPAC Name

N-cyclohexyl-N-methylnitrous amide
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InChI

InChI=1S/C7H14N2O/c1-9(8-10)7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRHBQXJMQDNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40202687
Record name N-Nitroso-N-methylcyclohexylamine
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Molecular Weight

142.20 g/mol
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Vapor Pressure

0.02 [mmHg]
Record name N-Nitrosomethylcyclohexylamine
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Product Name

N-Nitroso-N-methylcyclohexylamine

CAS RN

5432-28-0
Record name N-Methyl-N-nitrosocyclohexanamine
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Record name N-Nitroso-N-methylcyclohexylamine
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Record name Cyclohexylmethylnitrosamine
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Record name N-Nitroso-N-methylcyclohexylamine
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Record name N-methyl-N-nitrosocyclohexanamine
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Record name N-NITROSO-N-METHYLCYCLOHEXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
CM Goodall, W Lijinsky, L Tomatis… - Toxicology and Applied …, 1970 - Elsevier
… The acute and chronic toxicities of N-nitroso-N-methylaniline (NMA) and N-nitroso-Nmethylcyclohexylamine (NMC) were compared in rats of both sexes, and LDSO values were …
Number of citations: 43 www.sciencedirect.com
W Lijinsky, MD Reuber - JNCI: Journal of the National Cancer …, 1980 - academic.oup.com
F344 rats were treated with both unlabeled N-nitroso-N-methylcyclohexylamine (NMC) and deuterium-labeled NMC (NMC-d 3 ) in the methyl group. Both compoundl were administered …
Number of citations: 10 academic.oup.com
YL Chow - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
… Photolysis of N-nitroso-N-methylcyclohexylamine (lb) under comparable conditions gave cyclohexanone and methylamine (87% by titration) as the volatile components. Attempts to …
Number of citations: 74 cdnsciencepub.com
MB Kroeger-Koepke, MD Reuber, PT Iype… - …, 1983 - academic.oup.com
N-Nitroso-N-methylaniline (NMA) and N-nitroso-N-methyl-4-fluoroaniline (pF-NMA), both non-mutagenic in Salmonella typhimurium and N-nitroso-N-metfayl-4-nitroaniline (p-NO 2 NMA…
Number of citations: 21 academic.oup.com
W Lijinsky - Journal of cancer research and clinical oncology, 1986 - Springer
A number of N-nitroso compounds and an azoxyalkane have been labeled with deuterium in various positions and have been administered to rats, hamsters, or mice in parallel with the …
Number of citations: 9 link.springer.com
YL Chow - Tetrahedron Letters, 1964 - Elsevier
… The photolysis of N-nitroso-N-methylcyclohexylamine in a water-nethanol solution (1:4) which is 0.06N in hydrochloric acid at 20' gave cyclohexanone (56$, isolated as 2,4-DNPH), …
Number of citations: 62 www.sciencedirect.com
T Fan, G Sun, L Zhao, X Cui, R Zhong - International journal of molecular …, 2018 - mdpi.com
To better understand the mechanism of in vivo toxicity of N-nitroso compounds (NNCs), the toxicity data of 80 NNCs related to their rat acute oral toxicity data (50% lethal dose …
Number of citations: 41 www.mdpi.com
W Lijinsky, JE Saavedra, MD Reuber… - Journal of the National …, 1982 - academic.oup.com
The carcinogenic activity in male F344 rats of five nitrosomethylalkylamines related to nitrosomethylethylamine has been examined. All rats were tested by administration of controlled …
Number of citations: 76 academic.oup.com
W Lijinsky, JE Saavedra, MD Reuber, BN Blackwell - Cancer Letters, 1980 - Elsevier
Nitroso-2,6-dimethylmorpholine (Me 2 NMOR) was labeled with deuterium in either the alpha or beta positions. Both the deuterium-labeled, and the unlabeled, compounds were …
Number of citations: 20 www.sciencedirect.com
DEG Shuker - Causation and Prevention of Human Cancer …, 2012 - Springer
… This methodology was applied to human studies on the drug bromhexine, which could form the carcinogenic nitrosamine N-nitroso-N-methylcyclohexylamine …
Number of citations: 3 link.springer.com

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